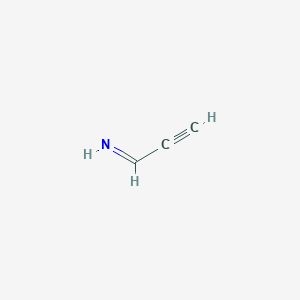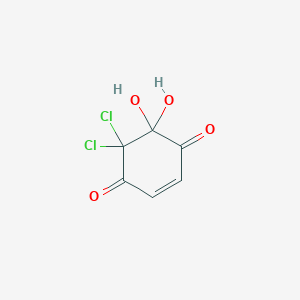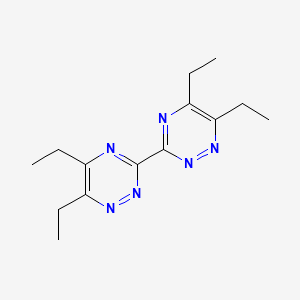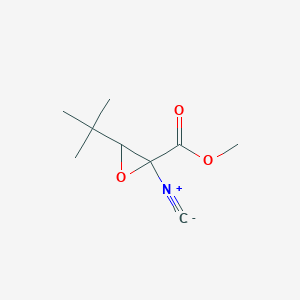![molecular formula C43H33ClN2 B14363661 5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) CAS No. 90162-11-1](/img/structure/B14363661.png)
5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5,5’-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) involves multiple steps. One common method is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine. This imine undergoes a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole, which is then oxidized to form the desired compound . Industrial production methods often involve selective crystallization from molten coal tar at high temperatures or low pressures .
Análisis De Reacciones Químicas
5,5’-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide for free radical bromination and other halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a precursor for synthesizing other complex moleculesIndustrially, it is used in the production of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 5,5’-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
90162-11-1 |
|---|---|
Fórmula molecular |
C43H33ClN2 |
Peso molecular |
613.2 g/mol |
Nombre IUPAC |
5-[(2-chlorophenyl)-(11-ethylbenzo[a]carbazol-5-yl)methyl]-11-ethylbenzo[a]carbazole |
InChI |
InChI=1S/C43H33ClN2/c1-3-45-39-23-13-10-17-29(39)36-25-34(27-15-5-7-19-31(27)42(36)45)41(33-21-9-12-22-38(33)44)35-26-37-30-18-11-14-24-40(30)46(4-2)43(37)32-20-8-6-16-28(32)35/h5-26,41H,3-4H2,1-2H3 |
Clave InChI |
YFUKFPKSOOACEU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C(C5=CC=CC=C5Cl)C6=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C97)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)



![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)






![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
